
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5OS2 and its molecular weight is 359.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and the results of relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. The structural features include:
Feature | Description |
---|---|
Molecular Formula | C19H23N5OS |
Molecular Weight | 369.49 g/mol |
Functional Groups | Pyrazole, Cyclopropyl, Thiophene |
Potential Activities | Anti-inflammatory, Analgesic, Antitumor |
The unique combination of these functional groups suggests that the compound may interact with various biological targets, leading to a range of pharmacological effects.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The pyrazole moiety is known for its ability to modulate various signaling pathways, which could lead to its pharmacological effects. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives that exhibit anti-inflammatory properties .
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives containing thiadiazole and pyrazole rings have shown promising results in reducing inflammation in various models .
In vitro studies have demonstrated that this compound can inhibit COX enzymes effectively. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation and pain responses.
Antitumor Activity
The antitumor potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. For example:
These studies highlight the compound's capability to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.
Case Studies
Case Study 1: Inhibition of c-Met Pathway
A recent study evaluated the activity of thiadiazole derivatives against the c-Met pathway, which is often overactivated in cancers. The compound exhibited significant inhibition of c-Met phosphorylation in both biochemical assays and cellular models . This suggests potential as a targeted therapy for tumors expressing high levels of c-Met.
Case Study 2: Pharmacokinetic Profile
In vivo studies conducted on BALB/c mice demonstrated favorable pharmacokinetic properties for this compound. The compound showed good bioavailability and a manageable half-life, indicating its potential for further development as an antitumor agent .
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-15(24-20-18-10)16(22)17-5-6-21-14(11-2-3-11)8-13(19-21)12-4-7-23-9-12/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKDTBWYUXVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.